(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC17345038
Molecular Formula: C13H22N6O3
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N6O3 |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | (2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1 |
| Standard InChI Key | WFKIBMAENCEWSY-JTQLQIEISA-N |
| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N |
Introduction
Structural Components
| Component | Functional Role |
|---|---|
| Guanidino Group | Enhances basicity and potential for hydrogen bonding. |
| Imidazole Ring | Common in biologically active molecules; may interact with enzymes or receptors. |
| Hexanamido Chain | Provides flexibility and potential hydrophobic interactions. |
| Propanoic Acid Backbone | Contributes to solubility and ionic interactions. |
Synthesis
The synthesis of (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid likely involves multistep organic reactions, including:
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Amide Bond Formation:
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Coupling of a hexanoic acid derivative with a guanidine-containing precursor.
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Imidazole Incorporation:
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Introduction of the imidazole group through alkylation or amidation.
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Chirality Control:
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Use of enantioselective catalysts or chiral precursors to ensure the (S)-configuration.
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Biological Relevance
This compound's structure suggests it may mimic or interact with naturally occurring biomolecules like peptides or amino acids. Potential applications include:
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Enzyme Inhibition:
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The guanidine and imidazole groups may bind to active sites of enzymes.
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Receptor Binding:
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Its structural similarity to histidine derivatives could make it a ligand for histidine-binding proteins.
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Antimicrobial Activity:
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Guanidine-containing compounds often exhibit antimicrobial properties.
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Potential Applications
| Field | Application Example |
|---|---|
| Pharmaceutical Research | Development of enzyme inhibitors or receptor agonists/antagonists. |
| Biochemistry | Study of protein-ligand interactions using this molecule as a probe. |
| Material Science | Potential use in designing bioactive polymers or coatings. |
Challenges and Future Directions
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Stability:
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Guanidine groups can be hydrolytically unstable; stabilization strategies are needed.
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Toxicity Assessment:
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Comprehensive in vitro and in vivo studies are required to evaluate safety.
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Optimization for Drug Development:
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Modifications to improve bioavailability and target specificity.
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This compound represents an exciting avenue for research due to its unique structure and potential biological activities, warranting further investigation into its properties and applications in various scientific domains.
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